3-(4-phenylphenyl)butanoic acid
Description
3-(4-Phenylphenyl)butanoic acid (IUPAC name: 3-(biphenyl-4-yl)butanoic acid) is a carboxylic acid derivative featuring a biphenyl group attached to the third carbon of a four-carbon chain. Its molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.28 g/mol. The biphenyl moiety contributes to enhanced lipophilicity, which may influence its solubility and biological interactions. Synthesis methods for similar compounds, such as hydrolysis of ethyl esters under basic conditions (e.g., NaOH in methanol/water), may be applicable .
Properties
IUPAC Name |
3-(4-phenylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLFUSQRFMNDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic System
The rhodium-catalyzed asymmetric conjugate addition, adapted from the synthesis of 3-(4-bromophenyl)butanoic acid, offers a robust pathway to introduce aryl groups at the β-position of α,β-unsaturated esters. For 3-(4-phenylphenyl)butanoic acid, the protocol involves reacting (4-phenylphenyl)boronic acid with ethyl acrylate in the presence of a rhodium catalyst and chiral ligand. The catalytic system employs bis(norbornadiene)rhodium(I) tetrafluoroborate (Rh(NBD)₂BF₄) and (R)-BINAP, which enforces stereochemical control. The reaction proceeds in 1,4-dioxane with triethylamine (TEA) as a base, achieving full conversion within 30 minutes at 23°C.
Hydrolysis and Crystallization
The intermediate ethyl 3-(4-phenylphenyl)butanoate undergoes saponification using 5M NaOH in methanol, followed by acidification with HCl to yield the crude acid. Purification via crystallization from heptane affords the final product with >99% purity. The submitters reported a 92% yield for the analogous bromophenyl derivative, suggesting comparable efficiency for the biphenyl variant.
Table 1: Rhodium-Catalyzed Conjugate Addition Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rh(NBD)₂BF₄ (0.01 equiv) |
| Ligand | (R)-BINAP (0.01 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) |
| Temperature | 23°C |
| Reaction Time | 30 minutes |
| Yield (Crude) | >99% |
| Final Purity (Crystallized) | 99% (by ¹H NMR) |
Claisen Condensation and Sequential Reduction
Condensation of 4-Phenylbenzaldehyde
This method, inspired by the synthesis of 2,4-dioxo-4-(4-phenylphenyl)butanoic acid, begins with a Claisen condensation between 4-phenylbenzaldehyde and ethyl acetoacetate. In the presence of sodium ethoxide, the aldehyde undergoes nucleophilic attack at the ketone carbonyl, forming ethyl 4-(4-phenylphenyl)-2,4-dioxobutanoate. The reaction is typically conducted in anhydrous ethanol under reflux for 8–12 hours.
Table 2: Claisen Condensation and Reduction Workflow
| Step | Conditions |
|---|---|
| Condensation | NaOEt, EtOH, reflux, 12 hrs |
| Reduction | NH₂NH₂·H₂O, NaOH, 180°C |
| Hydrolysis | 5M NaOH, MeOH, 50°C |
| Acidification | 6M HCl to pH 2 |
| Estimated Yield | 70–85% |
Continuous Flow-Assisted Suzuki Coupling
Flow Reactor Setup and Optimization
Drawing from advancements in biphenyl synthesis, a continuous flow system enables efficient Suzuki-Miyaura coupling between 4-bromophenylboronic acid and phenylboronic acid. The reaction employs palladium(II) acetate and SPhos ligand in a mixed solvent system (toluene/water) at 100°C. Residence times of 10–15 minutes achieve >95% conversion, outperforming batch reactors.
Chain Elongation and Functionalization
The resultant 4-phenylbiphenyl is alkylated with diethyl malonate under phase-transfer conditions (K₂CO₃, TBAB), followed by decarboxylation and hydrolysis to yield this compound. This method emphasizes scalability, with flow reactors reducing side reactions and improving reproducibility.
Table 3: Continuous Flow Synthesis Metrics
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Temperature | 100°C |
| Residence Time | 15 minutes |
| Conversion | 95% |
| Overall Yield | 78% |
Comparative Analysis of Methods
Efficiency and Practicality
-
Rhodium-Catalyzed Method : Highest yield (92%) and enantiopurity but requires expensive catalysts and inert conditions.
-
Claisen-Reduction Pathway : Cost-effective but involves multi-step purification and moderate yields.
-
Flow-Assisted Synthesis : Ideal for large-scale production with superior throughput, though initial setup costs are high.
Chemical Reactions Analysis
Types of Reactions
3-(1,1’-Biphenyl-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
3-(1,1’-Biphenyl-4-yl)butanoic acid has several applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1’-Biphenyl-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-phenylphenyl)butanoic acid with structurally related compounds, focusing on substituents, functional groups, and biological relevance:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Position and Lipophilicity The biphenyl group in this compound increases lipophilicity compared to single-phenyl analogs like 4-phenylbutanoic acid . This property may enhance membrane permeability in biological systems. Bromine or fluorine substituents (e.g., 3-(4-bromophenyl)butanoic acid , 4-fluoro derivative ) introduce electron-withdrawing effects, increasing acidity (lower pKa) compared to methyl-substituted analogs .
Functional Group Modifications Fenbufen (4-oxo derivative) demonstrates the impact of a ketone group: its NSAID activity is attributed to the keto-carboxylic acid structure, unlike this compound, which lacks this feature . Amino derivatives (e.g., 4-amino-3-(4-fluorophenyl)butanoic acid ) exhibit zwitterionic properties, improving water solubility as hydrochloride salts .
Synthetic Routes Ester hydrolysis is a common method for synthesizing arylbutanoic acids. For example, (S)-3-(4-bromophenyl)butanoic acid is produced via NaOH-mediated hydrolysis of its ethyl ester . Complex derivatives (e.g., benzo[b]phenoxazin-containing acids ) require condensation reactions with quinones, highlighting the versatility of butanoic acid scaffolds.
Biological Activity While this compound lacks direct activity data, Fenbufen’s anti-inflammatory properties and 3-(6,11-dioxophenoxazin)butanoic acid’s plant growth stimulation underscore the role of substituents in bioactivity. Antimicrobial studies on N-substituted β-amino acids suggest that electron-deficient aromatic groups may enhance efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-phenylphenyl)butanoic acid, and what intermediates are critical in its preparation?
- Methodological Answer : The compound is synthesized via nucleophilic substitution and oxidation-reduction pathways. Key intermediates include 4-(4-biphenylyl)-4-oxobutyric acid, which undergoes reduction of the ketone group to yield the final product. Substitution reactions (e.g., replacing fluorine in fluorophenyl analogs) under basic conditions can also generate derivatives . Microwave-assisted synthesis techniques may improve reaction efficiency and reduce time, as seen in structurally related compounds .
Q. What physicochemical properties of this compound are essential for experimental stability and handling?
- Methodological Answer : Critical properties include:
- Molecular weight : 238.28 g/mol (calculated from Fenbufen derivatives) .
- Melting point : 156–160°C (based on biphenylacetic acid analogs) .
- Storage : Stable at room temperature as a powder, but hygroscopic analogs require desiccated storage .
- Solubility : Likely low in aqueous media due to aromatic groups; DMSO or ethanol is recommended for dissolution based on similar butanoic acids .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm phenyl group substitution patterns and carboxylic acid proton signals.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₁₄O₃).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
Q. What biological activities have been reported for this compound and its analogs?
- Methodological Answer :
- Neuroprotection : Structural analogs like 4-(3-aminophenyl)butanoic acid show neuroprotective effects in vitro, likely via modulation of oxidative stress pathways .
- Antimicrobial/Anticancer : Fluorophenyl derivatives exhibit activity in preliminary assays, suggesting potential for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction yields for multi-step syntheses of this compound be optimized?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity in peptide-coupled analogs .
- Catalytic Hydrogenation : Optimize pressure and catalyst (e.g., Pd/C) for ketone reduction steps .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .
Q. How do structural modifications (e.g., fluorination, amino protection) influence the biological activity of this compound?
- Methodological Answer :
- Fluorination : Introducing fluorine at the phenyl ring (e.g., 4-(2-fluorophenyl) analogs) enhances metabolic stability and bioavailability, as seen in pharmacokinetic studies .
- Amino Protection : Boc (tert-butoxycarbonyl) groups improve solubility and reduce off-target interactions in peptide synthesis .
- Table : Select Analogs and Activities
| Compound | Modification | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenyl) derivative | Fluorination | Enhanced antimicrobial activity |
| Boc-protected analog | Amino protection | Improved peptide coupling efficiency |
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Methodological Answer :
- Purity Assessment : Use LC/MS-ELSD (evaporative light scattering detection) to quantify impurities <1% .
- Spectral Contradictions : Compare experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in aromatic proton assignments .
Q. How can researchers investigate the neuroprotective mechanisms of this compound in cellular models?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., H₂O₂).
- Pathway Analysis : Measure markers like glutathione (GSH), superoxide dismutase (SOD), and caspase-3 via ELISA or Western blot .
- Dose-Response Studies : Establish EC₅₀ values (typical range: 10–50 µM for neuroprotective analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
